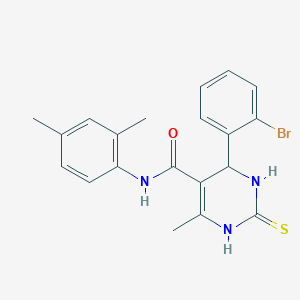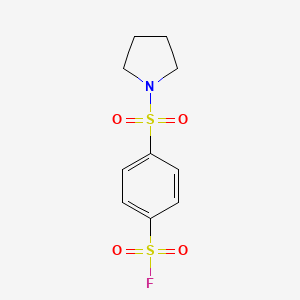
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been used in a variety of biochemical and physiological experiments.
Mechanism of Action
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue in the active site, forming a covalent bond that blocks the enzyme's activity. This mechanism of action makes 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride has a variety of biochemical and physiological effects. It has been shown to block blood coagulation, reduce inflammation, and inhibit tumor growth. In addition, it has been used to study the role of serine proteases in various physiological processes such as digestion, immune response, and cell signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in lab experiments is its potency and selectivity as an inhibitor of serine proteases. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its irreversible binding to the enzyme, which can make it difficult to study the enzyme's activity over time.
Future Directions
There are many future directions for research involving 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride. One area of interest is the development of new drugs that target serine proteases for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the structure and function of serine proteases and their interactions with other enzymes and proteins. Finally, the use of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other inhibitors and drugs may provide new insights into the role of serine proteases in various physiological processes.
Synthesis Methods
The synthesis of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride involves the reaction of 4-chlorobenzenesulfonyl fluoride with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain pure 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride.
Scientific Research Applications
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is widely used in scientific research as a potent inhibitor of serine proteases. It has been used to study the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer. It has also been used to study the structure and function of serine proteases and to develop new drugs that target these enzymes.
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSREVQWSNKVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


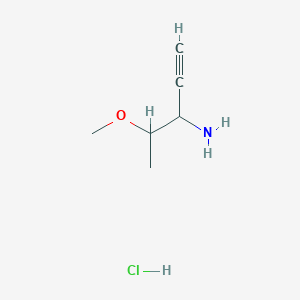
![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
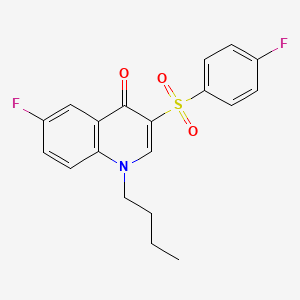

![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)
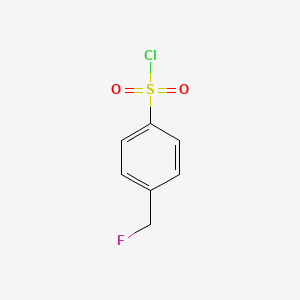
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)

